5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-6(12-4-9-7)3-5-1-2-5/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHASALJQXUACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Routes for Oxazole Carboxylic Acids
Oxazole derivatives, including 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid, are commonly synthesized via multi-step procedures involving:
- Formation of the oxazole ring through cyclization reactions.
- Functional group transformations to introduce carboxylic acid groups.
- Alkylation or substitution to add the cyclopropylmethyl substituent.
Typical methods involve condensation of suitable precursors such as amino alcohols or carboxylic acid derivatives with reagents that facilitate ring closure under controlled conditions.
Specific Preparation Strategies for this compound
Coupling Reaction of Carboxylic Acid Derivatives with Amino Compounds
According to patent WO2011043371A1, a key method for synthesizing oxazole carboxylic acid derivatives involves reacting a carboxylic acid derivative with an amino compound in the presence of a condensing agent. The reaction is typically conducted in an inert solvent such as aromatic hydrocarbons (benzene, toluene), halogenated hydrocarbons (dichloromethane, chloroform), or ethers (tetrahydrofuran, dioxane) under cooling to moderate heating conditions (-20 °C to 60 °C) for durations ranging from 0.1 hours to 5 days. The process may be summarized as follows:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Carboxylic acid derivative + amino compound | Equimolar or slight excess amounts |
| 2 | Condensing agent (e.g., carbodiimides) | Facilitates amide bond formation |
| 3 | Solvent: benzene, toluene, DCM, THF, etc. | Inert to reaction |
| 4 | Temperature: -20 °C to 60 °C | Reaction time: 0.1 h to 5 days |
| 5 | Stirring under inert atmosphere | To prevent oxidation or side reactions |
This method allows for the formation of amide or ester intermediates that can be cyclized to form the oxazole ring system with the desired substituents, including cyclopropylmethyl groups.
Palladium-Catalyzed Coupling Reactions
The same patent describes a palladium-catalyzed coupling approach where two precursors (compounds 3 and 4 or their esters) are reacted in the presence of a base (sodium carbonate, potassium carbonate) and a palladium catalyst under an inert atmosphere. The reaction typically proceeds at room temperature to reflux for 0.1 to 5 days, yielding the target oxazole compound with high specificity. Solvents used include aromatic hydrocarbons, ethers, halogenated hydrocarbons, and alcohols.
One-Pot Synthesis Using Copper Ferrite (CuFe2O4) Catalyst
A recent sustainable method described by Mansoori and Javid (2023) involves a one-pot synthesis of highly functionalized oxazoles using benzoin, carboxylic acids, and ammonium acetate in aqueous media catalyzed by heterogeneous CuFe2O4 nanoparticles. Key features include:
- Use of water as a green solvent.
- CuFe2O4 nanoparticles as a recyclable catalyst with magnetic properties allowing easy separation.
- Enhanced reaction rates and yields, especially with aromatic acids bearing electron-donating groups.
- Simple product isolation by filtration due to solid formation.
| Property | Description |
|---|---|
| Particle Size | 20–40 nm |
| Structure | Cubic jacobsite |
| Morphology | Urchin-like superstructures |
| Magnetic Properties | Detectable at room temperature |
| Recyclability | Effective for at least 5 cycles |
This method exemplifies an environmentally friendly approach to oxazole synthesis, potentially adaptable to this compound by selecting appropriate carboxylic acid and amine precursors.
Multi-Step Synthetic Sequences Involving Alkylation and Cyclization
Research on related oxazole derivatives (e.g., 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid) shows multi-step sequences including:
- N-alkylation of pyrazole or oxazole precursors with alkyl halides (e.g., cyclopropylmethyl halides) using sodium hydride in toluene, achieving high regioselectivity.
- Conversion of esters to carboxylic acids via base hydrolysis (KOH in aqueous methanol).
- Cyclization reactions promoted by bases such as cesium carbonate in DMSO at elevated temperatures (100 °C).
- Reduction and oxidation steps to modify functional groups as needed.
These steps are monitored by thin-layer chromatography and characterized by NMR and mass spectrometry to ensure purity and structure confirmation.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Coupling of carboxylic acid derivative with amino compound | Condensing agents, inert solvents, -20 to 60 °C, 0.1–5 days | Versatile, widely applicable | Requires multiple purification steps |
| Palladium-catalyzed coupling | Pd catalyst, base (Na2CO3, K2CO3), inert atmosphere, reflux | High regioselectivity, mild conditions | Catalyst cost, inert atmosphere needed |
| One-pot CuFe2O4-catalyzed synthesis | Benzoin, carboxylic acids, ammonium acetate, water solvent, CuFe2O4 catalyst | Green, recyclable catalyst, simple work-up | May require optimization for specific substrates |
| Multi-step alkylation and cyclization | Alkyl halides, NaH, KOH hydrolysis, Cs2CO3/DMSO cyclization | High regioselectivity, adaptable | Multi-step, time-consuming |
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid exhibits potential anticancer properties. It may interact with specific cellular pathways involved in tumor growth and apoptosis. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, indicating a need for further exploration of this compound’s activity in vitro and in vivo.
- Antimicrobial Properties : Research indicates that derivatives of oxazole compounds can inhibit the growth of bacteria and fungi. The unique structure of this compound may enhance its biological activity against pathogens.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting metabolic disorders.
Biological Studies
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, leading to various biological effects:
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial/fungal growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme inhibition | Modulation of metabolic pathways |
Case Studies
-
Case Study on Anticancer Activity :
- A study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
-
Case Study on Antimicrobial Effects :
- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antibiotics.
Industrial Applications
Beyond medicinal uses, this compound finds applications in materials science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties.
- Agrochemicals : Its biological activity may be harnessed for developing new agrochemical products aimed at pest control.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences in Substituent Effects
- Cyclopropylmethyl vs. However, the phenyl derivative may exhibit stronger π-π stacking in protein binding .
- Electron-Withdrawing Groups : The trifluoromethyl group in the 2-cyclopropyl analog () significantly increases acidity (pKa ~1.65) compared to the target compound, which may influence ionization state and bioavailability under physiological conditions .
- Heteroatom Influence : The thiophene-containing analog () introduces sulfur, which can alter metabolic pathways (e.g., susceptibility to oxidation) and enhance interactions with metal ions in enzyme active sites .
- Solubility Modifiers : The tetrahydropyranyl substituent in improves aqueous solubility due to its oxygen atom, contrasting with the hydrophobic cyclopropylmethyl group in the target compound .
Research Findings and Implications
- Synthetic Accessibility : Analogs with methoxy or trifluoromethyl groups (e.g., ) are commercially available at premium prices, suggesting specialized synthetic routes. The target compound’s suppliers () indicate its niche application in early-stage research.
- Structure-Activity Relationships (SAR) : Substituent position critically impacts activity. For instance, shifting the carboxylic acid from position 4 to 5 (as in ) alters electronic distribution and hydrogen-bonding capacity, which could modulate interactions with biological targets .
Biological Activity
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is an oxazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropylmethyl group, which may enhance its pharmacological properties compared to other similar compounds.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown activity against various pathogens, indicating potential use in treating infections .
- Anti-inflammatory Properties : The compound is being explored for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
- Anticancer Potential : There is evidence that derivatives of oxazole compounds can influence cancer cell proliferation and may serve as a basis for developing anticancer agents .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in inflammatory and metabolic pathways, potentially leading to therapeutic effects against various diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against ESKAPE pathogens | |
| Anti-inflammatory | Modulation of inflammatory markers | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Study: Antimicrobial Efficacy
In a study testing the efficacy of this compound against the ESKAPE pathogen panel, it demonstrated significant inhibition zones compared to control antibiotics. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as a novel antimicrobial agent.
Table 2: MIC Values Against ESKAPE Pathogens
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Klebsiella pneumoniae | 8 |
| Pseudomonas aeruginosa | 16 |
Q & A
Basic: What are the standard synthetic routes for 5-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of oxazole-carboxylic acid derivatives typically involves cyclocondensation or reflux procedures. For example, analogous compounds are synthesized by refluxing a mixture of a formyl-substituted precursor (e.g., 3-formyl-indole-2-carboxylic acid) with a thiazolidinone derivative in acetic acid and sodium acetate for 2.5–5 hours . Optimization strategies include:
- Catalyst Loading : Adjusting sodium acetate molar ratios (e.g., 1:1 to 1:1.1) to enhance cyclization efficiency.
- Solvent Choice : Using acetic acid as both solvent and proton donor to stabilize intermediates.
- Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures to isolate high-purity crystals .
Advanced: How do electronic effects of the cyclopropylmethyl group influence the reactivity of the oxazole ring in cross-coupling reactions?
Methodological Answer:
The cyclopropylmethyl group introduces steric hindrance and electron-withdrawing effects, which can modulate the oxazole ring’s electrophilicity. To assess this:
- Hammett Studies : Compare reaction rates of derivatives with varying substituents to quantify electronic effects.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Experimental Validation : Use X-ray crystallography (as in ) to correlate substituent orientation with reactivity trends.
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Advanced: What in silico approaches are validated for predicting the biological activity of this compound?
Methodological Answer:
Computational models include:
- Molecular Docking : Screen against target enzymes (e.g., kinases or antimicrobial targets) using AutoDock Vina, with validation via IC₅₀ assays .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors.
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .
Basic: What are common purification challenges for this compound, and how are they addressed?
Methodological Answer:
Challenges include:
- Low Solubility : Use polar aprotic solvents (DMF, DMSO) for recrystallization.
- Byproduct Contamination : Employ silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) .
- Acidic Degradation : Perform reactions under inert atmospheres (N₂/Ar) to prevent decarboxylation .
Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous oxazole-carboxylic acids?
Methodological Answer:
Contradictions often arise from subtle variations in reaction setups. To address this:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst, stoichiometry).
- In Situ Monitoring : Track reaction progress via LC-MS or FTIR to identify bottlenecks.
- Reproducibility Protocols : Standardize solvent drying (e.g., molecular sieves) and reagent purity thresholds (≥95%) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Short-Term Storage : Store at –20°C in airtight vials with desiccants (silica gel) to prevent hydrolysis.
- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .
Advanced: How does the cyclopropylmethyl group affect the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- LogP Studies : Measure partition coefficients to assess lipophilicity and blood-brain barrier penetration.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation pathways.
- In Vivo PK : Administer IV/oral doses in rodent models and quantify plasma half-life via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
